molecular formula C6H13N3O B6229129 4-methylpiperazine-1-carboxamide CAS No. 42155-00-0

4-methylpiperazine-1-carboxamide

Cat. No. B6229129
CAS RN: 42155-00-0
M. Wt: 143.2
InChI Key:
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Description

4-methylpiperazine-1-carboxamide is a chemical compound with the CAS Number: 42155-00-0 . It has a molecular weight of 143.19 and its IUPAC name is 4-methyl-1-piperazinecarboxamide . It is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-methylpiperazine-1-carboxamide, has been studied extensively. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The structure of the compound was optimized and the structural characteristics were determined by density functional theory (DFT) using B3LYP method with 6-31G (d,p) and 6-311G (d,p) basis sets .


Chemical Reactions Analysis

Piperazine and its derivatives play an important role in medicinal chemistry as they can serve as frameworks for small molecule synthesis, drug design, and drug discovery .


Physical And Chemical Properties Analysis

4-methylpiperazine-1-carboxamide has a melting point of 120-121 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Medicine: Antimicrobial Agents

4-methylpiperazine-1-carboxamide: has been explored for its potential in creating new pharmaceutical materials with antimicrobial properties . Its derivatives have shown significant biological activity against a broad spectrum of bacteria, which could be pivotal in developing new antibiotics.

Agriculture: Pesticides and Plant Growth Regulators

In the agricultural sector, compounds containing the 4-methylpiperazine-1-carboxamide moiety are being studied for their use as pesticides and plant growth regulators . Their organophosphorus structure is particularly effective against pests and viruses, offering a promising avenue for enhancing crop protection.

Industrial Applications: Material Science

The industrial applications of 4-methylpiperazine-1-carboxamide include its use in the synthesis of plastics, resins, and other materials . Its chemical properties allow it to act as a building block for complex structures, contributing to material innovation.

Environmental Science: Pollution Mitigation

Research into the environmental applications of 4-methylpiperazine-1-carboxamide is still emerging. However, its potential for pollution mitigation and environmental remediation is an area of interest, given the compound’s reactivity and potential for modification .

Biochemistry: Enzyme Inhibition

In biochemistry, 4-methylpiperazine-1-carboxamide derivatives are being investigated for their role in enzyme inhibition, which is crucial for understanding disease mechanisms and developing targeted therapies . This research is particularly relevant in the design of drugs that can modulate enzymatic activity within the body.

Pharmacology: Drug Development

The pharmacological research of 4-methylpiperazine-1-carboxamide includes its incorporation into new drug formulations . Its structure is conducive to creating compounds with desirable pharmacokinetic properties, such as the ability to penetrate the blood-brain barrier, which is essential for treating central nervous system disorders.

Safety and Hazards

The safety data sheet for a related compound, Amino-4-methylpiperazine, indicates that it is a combustible liquid that can cause skin and eye irritation . It is recommended to wash thoroughly after handling and to wear protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 4-methylpiperazine-1-carboxamide are not mentioned in the search results, the ongoing research into the synthesis and applications of piperazine derivatives suggests that this field will continue to be an active area of study .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methylpiperazine-1-carboxamide involves the reaction of 4-methylpiperazine with phosgene followed by reaction with ammonia.", "Starting Materials": [ "4-methylpiperazine", "Phosgene", "Ammonia" ], "Reaction": [ "4-methylpiperazine is reacted with phosgene in the presence of a base such as triethylamine to form 4-methylpiperazine-1-carbonyl chloride.", "The resulting 4-methylpiperazine-1-carbonyl chloride is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 4-methylpiperazine-1-carboxamide.", "The product can be purified by recrystallization from a suitable solvent such as ethanol." ] }

CAS RN

42155-00-0

Product Name

4-methylpiperazine-1-carboxamide

Molecular Formula

C6H13N3O

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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